4-[Dimethoxy(methyl)silyl]butanenitrile

Silane Coupling Agent Thermal Processing Vapor Deposition

4-[Dimethoxy(methyl)silyl]butanenitrile (CAS 153723-40-1), also known as 3-cyanopropylmethyldimethoxysilane, is an organofunctional alkoxysilane characterized by a cyanoalkyl organic moiety and a dimethoxymethylsilyl hydrolyzable inorganic group. This bifunctional structure enables its role as a coupling agent, adhesion promoter, and surface modifier in materials science and organic synthesis, bridging organic polymers and inorganic substrates.

Molecular Formula C7H15NO2Si
Molecular Weight 173.28 g/mol
CAS No. 153723-40-1
Cat. No. B130255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Dimethoxy(methyl)silyl]butanenitrile
CAS153723-40-1
Molecular FormulaC7H15NO2Si
Molecular Weight173.28 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCC#N)OC
InChIInChI=1S/C7H15NO2Si/c1-9-11(3,10-2)7-5-4-6-8/h4-5,7H2,1-3H3
InChIKeyYSEVGVGBHWFTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Dimethoxy(methyl)silyl]butanenitrile (CAS 153723-40-1): A Specialized Cyanoalkyl-Alkoxysilane for Controlled Reactivity and Intermediate Polarity


4-[Dimethoxy(methyl)silyl]butanenitrile (CAS 153723-40-1), also known as 3-cyanopropylmethyldimethoxysilane, is an organofunctional alkoxysilane characterized by a cyanoalkyl organic moiety and a dimethoxymethylsilyl hydrolyzable inorganic group . This bifunctional structure enables its role as a coupling agent, adhesion promoter, and surface modifier in materials science and organic synthesis, bridging organic polymers and inorganic substrates . Its classification as a cyano silane confers distinct physicochemical properties, including moderate polarity and reactivity, which differentiate it from conventional alkyl- and amino-silanes in specific application niches.

Why 4-[Dimethoxy(methyl)silyl]butanenitrile Cannot Be Replaced by Generic Silanes: Evidence-Based Differentiation in Reactivity, Volatility, and Functional Compatibility


Substituting 4-[Dimethoxy(methyl)silyl]butanenitrile with closely related cyanoalkyl-alkoxysilanes or alternative silane coupling agents can lead to significantly altered processing and performance outcomes. The compound's unique combination of two methoxy groups and a single methyl group on silicon, coupled with a cyanoalkyl tail, governs its hydrolysis kinetics, vapor pressure, and compatibility with organic matrices [1]. Even minor structural changes, such as replacing a methoxy group with an ethoxy group or altering the organic functionality, can shift hydrolysis rates by orders of magnitude, modify volatility profiles, and impact interfacial adhesion strength [2]. The quantitative evidence presented below demonstrates that this compound occupies a distinct performance envelope, making generic substitution a high-risk decision for applications demanding precise control over reaction rates, safety profiles, and material properties.

Quantitative Evidence Guide: Verifiable Differentiation of 4-[Dimethoxy(methyl)silyl]butanenitrile from Analogous Cyanoalkyl-Silanes


Boiling Point and Volatility: Lower Processing Temperatures vs. Cyanoalkyl-Trialkoxysilanes

4-[Dimethoxy(methyl)silyl]butanenitrile exhibits a significantly lower boiling point (82–83 °C at 3 mmHg) compared to its trimethoxy analog 3-cyanopropyltrimethoxysilane (90 °C at 7 mmHg) and its triethoxy analog 3-cyanopropyltriethoxysilane (100–101 °C at 6 mmHg) . This difference of 7–18 °C enables lower-temperature purification and processing. Additionally, its vapor pressure (0.21 mmHg at 25 °C) is approximately fivefold higher than that of 3-cyanopropyltriethoxysilane (0.0404 mmHg at 25 °C) , offering a more favorable profile for vapor-phase deposition techniques.

Silane Coupling Agent Thermal Processing Vapor Deposition

Density and Polarity: Intermediate Value Between Trimethoxy and Triethoxy Analogs

The density of 4-[Dimethoxy(methyl)silyl]butanenitrile (0.997 g/mL at 25 °C) lies between that of the higher-density trimethoxy analog 3-cyanopropyltrimethoxysilane (1.026 g/mL) and the lower-density triethoxy analog 3-cyanopropyltriethoxysilane (0.966 g/mL) . This intermediate value reflects a balanced polarity that can be exploited for tunable compatibility with a wider range of organic resins and inorganic fillers.

Density Polarity Compatibility Composite Formulation

Hydrolytic Sensitivity: Controlled Reactivity Equal to Common Cyano-Silanes, but Advantageous Over Chlorosilanes

4-[Dimethoxy(methyl)silyl]butanenitrile exhibits a hydrolytic sensitivity rating of 7 ('reacts slowly with moisture/water'), which is identical to the ratings for 3-cyanopropyltrimethoxysilane and 3-cyanopropyltriethoxysilane . In contrast, chlorinated analogs such as 3-cyanopropyldimethylchlorosilane carry a sensitivity rating of 8 ('reacts rapidly with moisture, water, protic solvents') , indicating that the methoxysilane class offers superior handling safety and longer shelf stability.

Hydrolysis Stability Handling Safety Moisture Sensitivity

Biological Interface: Nitrile Functionality Offers Distinct Cell Adhesion Profile vs. Amino-Silanes

While direct data for 4-[Dimethoxy(methyl)silyl]butanenitrile is limited, class-level studies comparing nitrile-bearing silanes (e.g., 3-cyanopropyltriethoxysilane, CPTES) with amino-silanes (e.g., 3-aminopropyltrimethoxysilane, APTMS) on polydimethylsiloxane (PDMS) surfaces demonstrate that nitrile groups confer significantly better hydrophilicity and promote superior cell spreading [1]. Specifically, CPTES-modified PDMS exhibited enhanced HeLa and MDCK cell adhesion compared to APTMS-modified surfaces. This class-level evidence supports the expectation that the target compound, with its analogous nitrile functionality, will provide a more favorable biological interface than amino-silanes for applications in biosensors, microfluidics, and cell culture substrates.

Cell Adhesion Surface Modification Biomaterials PDMS

Hydrolysis Kinetics: Methoxysilanes Hydrolyze Faster Than Ethoxysilanes, Offering Tunable Reactivity

As a methoxysilane, 4-[Dimethoxy(methyl)silyl]butanenitrile is expected to undergo hydrolysis significantly faster than its ethoxy counterparts. Comparative studies on alkoxysilane hydrolysis indicate that methoxy groups hydrolyze more rapidly due to their smaller size and higher polarity [1]. This class-level inference is supported by the general rule that methoxy-substituted silanes are more reactive than long-chain alkoxy-substituted silanes, enabling more rapid bonding to fillers in rubber and plastic formulations [2].

Hydrolysis Kinetics Silane Coupling Reaction Rate Formulation Control

Optimal Application Scenarios for 4-[Dimethoxy(methyl)silyl]butanenitrile Based on Quantified Differentiation


Vapor-Phase Surface Modification and Thin-Film Deposition

Given its lower boiling point (82–83 °C at 3 mmHg) and higher vapor pressure (0.21 mmHg at 25 °C) relative to analogous cyano-silanes, 4-[Dimethoxy(methyl)silyl]butanenitrile is well-suited for chemical vapor deposition (CVD) and vapor-phase silanization processes . These properties enable efficient, lower-temperature deposition onto sensitive substrates such as polymers, microelectronic components, and biomedical devices, where thermal budget is critical.

Controlled-Reactivity Coupling Agent in Moisture-Sensitive Formulations

The compound's hydrolytic sensitivity rating of 7 ('reacts slowly with moisture/water') places it in the same class as common methoxy- and ethoxy-silanes, offering a balance between reactivity and shelf stability . This makes it suitable for adhesive and sealant formulations where ambient moisture cure is desired but premature crosslinking during storage must be avoided, particularly when faster methoxy hydrolysis is advantageous over slower ethoxy systems [1].

Biomaterial Surface Engineering for Enhanced Cell Adhesion

Class-level evidence indicates that nitrile-functional silanes promote superior cell adhesion and spreading compared to amino-silanes on PDMS surfaces [2]. 4-[Dimethoxy(methyl)silyl]butanenitrile can therefore be applied as a surface modifier for microfluidic devices, organ-on-a-chip platforms, and implantable biosensors, where controlled cell-material interactions are paramount and the potential cytotoxicity of amino-silanes is a concern.

Intermediate Polarity Modifier for Hybrid Organic-Inorganic Composites

With a density of 0.997 g/mL—intermediate between the trimethoxy (1.026 g/mL) and triethoxy (0.966 g/mL) analogs—this compound offers a specific polarity profile that can enhance compatibility in composite systems . It is particularly useful as a compatibilizer in glass-fiber reinforced polymers and filled thermoplastics where tailored interfacial adhesion is required, and where the polarity of pure trialkoxysilanes may be suboptimal for certain resin matrices.

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